9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: A compound with similar structural features and biological activities.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another triazolo-pyrimidine derivative with distinct properties.
Uniqueness
9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is unique due to its specific substitution pattern and the combination of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine scaffold. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H21N5O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-5-methyl-11-(2-phenylethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C24H21N5O2/c1-16-25-24-26-20-13-15-28(14-12-17-6-4-3-5-7-17)23(30)21(20)22(29(24)27-16)18-8-10-19(31-2)11-9-18/h3-11,13,15H,12,14H2,1-2H3 |
InChI Key |
LBYAAXPBFABSGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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